

SMI-4a: A Technical Guide to a Selective PIM-1 Kinase Inhibitor

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Compound of Interest

Compound Name: SMI-4a

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This document provides a comprehensive technical overview of **SMI-4a**, a potent and selective small molecule inhibitor of the PIM-1 kinase. It details its mechanism of action, inhibitory activity, relevant signaling pathways, and established experimental protocols for its characterization.

Introduction

SMI-4a is a cell-permeable, ATP-competitive inhibitor of the Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) kinase, a serine/threonine kinase implicated in the regulation of cell cycle progression, apoptosis, and signal transduction.[1][2] PIM-1 is frequently overexpressed in various hematologic malignancies and solid tumors, making it a compelling target for cancer therapy.[2][3][4] **SMI-4a**, a benzylidene-thiazolidine-2,4-dione compound, has demonstrated significant anti-proliferative and pro-apoptotic effects in preclinical studies, establishing it as a valuable tool for cancer research and a potential lead compound for drug development.[3][5]

Chemical and Physical Properties

SMI-4a is a synthetic compound with the following properties:

Property	Value
IUPAC Name	(5Z)-5-[[3-(trifluoromethyl)phenyl]methylene]-1,3-thiazolidine-2,4-dione
Synonyms	TCS PIM-1 4a
CAS Number	438190-29-5[6][7]
Molecular Formula	C ₁₁ H ₆ F ₃ NO ₂ S[6][7]
Molecular Weight	273.23 g/mol [6][7]
Appearance	Tan solid[7]
Solubility	Soluble in DMSO (up to 100 mM) and Ethanol (with warming).[6][7]

Quantitative Data: Inhibitory Activity and Selectivity

SMI-4a is a potent inhibitor of PIM-1 and displays selectivity against other kinases. There is some variation in the reported IC₅₀ values across different studies, which may be attributable to different assay conditions.

Target Kinase	IC50 / Ki	Comments
PIM-1	17 nM (IC50)[3][6][8][9][10]	Potent, ATP-competitive inhibition.[6][11]
PIM-1	21 nM (IC50)[8][9]	Reported as a selective ATP-competitive inhibitor.
PIM-1	24 μ M (IC50) / 0.6 μ M (Ki)[11][12]	Another reported value for IC50 and Ki.
PIM-2	100 μ M (IC50)[11][12]	Modestly potent against PIM-2, indicating selectivity for PIM-1.[6]
Other Kinases	Not significantly inhibited	SMI-4a shows high selectivity for PIM-1 against panels of other serine/threonine and tyrosine kinases.[6][9][11][12]

Mechanism of Action and Signaling Pathways

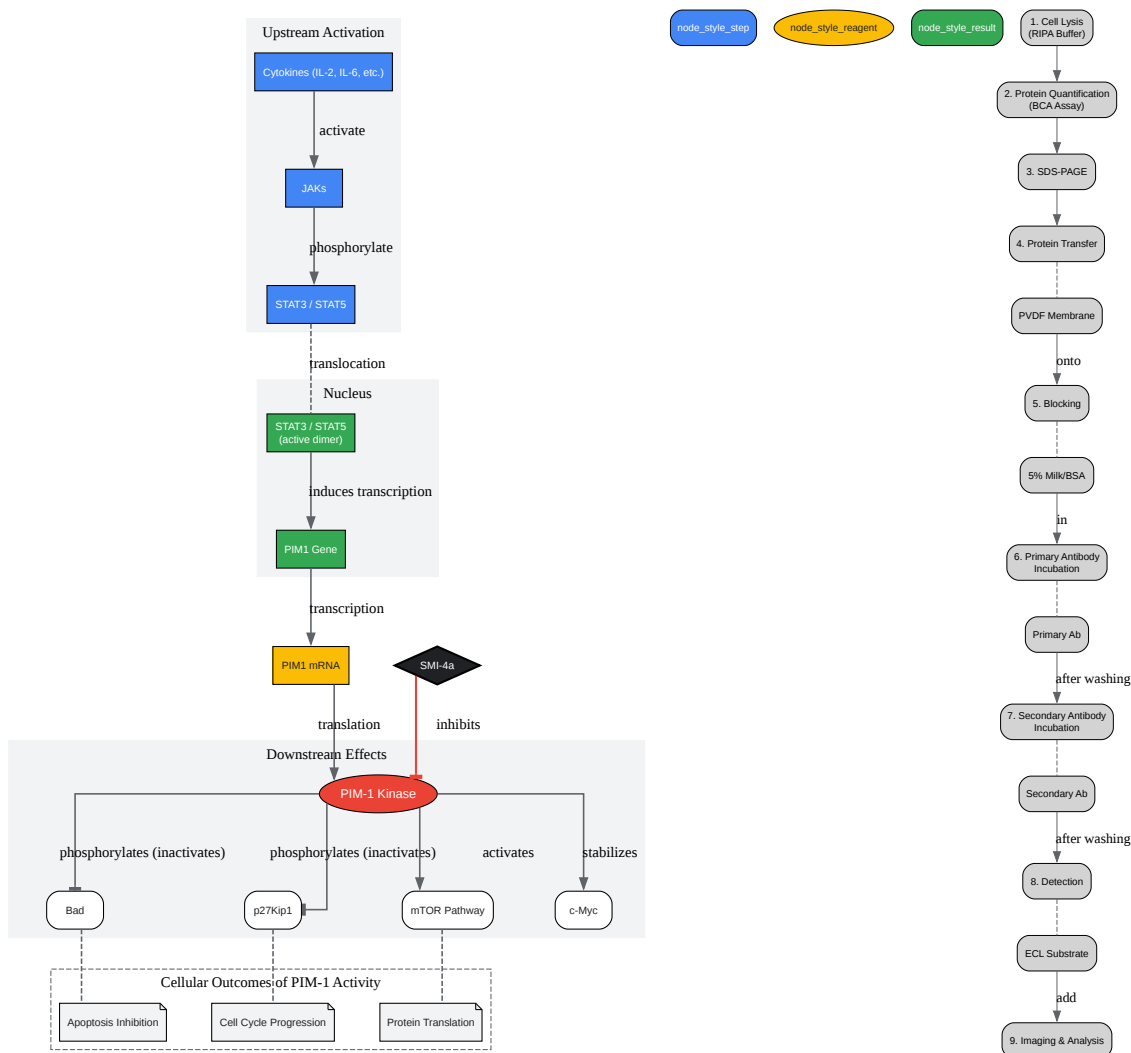
PIM-1 is a downstream effector in several critical oncogenic signaling cascades, most notably the JAK/STAT pathway.[2][13][14] Upon activation by cytokines, JAKs phosphorylate and activate STAT transcription factors (STAT3/STAT5), which then translocate to the nucleus and induce the expression of target genes, including PIM1.[2][13]

Once expressed, PIM-1 kinase phosphorylates a wide array of downstream substrates to promote cell survival and proliferation. Key targets include:

- Bad: Phosphorylation of the pro-apoptotic protein Bad at Ser112 by PIM-1 inhibits its function, thereby preventing apoptosis.[15]
- 4E-BP1: PIM-1 can phosphorylate the translational repressor 4E-BP1, contributing to the regulation of protein synthesis.[6][11]
- c-Myc: PIM kinases can phosphorylate and stabilize the c-Myc oncoprotein, enhancing its transcriptional activity.[14]

- p27Kip1: PIM-1 can phosphorylate the cell cycle inhibitor p27Kip1, leading to its degradation and promoting cell cycle progression.[6]

SMI-4a acts as an ATP-competitive inhibitor, binding to the ATP pocket of PIM-1 and preventing the phosphorylation of its downstream substrates.[6][11] This blockade restores the pro-apoptotic and cell cycle inhibitory functions of PIM-1 targets, leading to cell cycle arrest and apoptosis in cancer cells.[1][5][6] Inhibition of PIM-1 by **SMI-4a** has also been shown to suppress the mTOR pathway.[4][6]



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